N,N'-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide]
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Overview
Description
N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide]: is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyphenylquinoline-4-carboxylic acid with propane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide] undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Amine derivatives of the original compound.
Substitution: Compounds with modified side chains depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide] is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for drug discovery and development .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research has indicated that these derivatives may possess anti-inflammatory, antimicrobial, and anticancer properties, making them candidates for further investigation in pharmaceutical development .
Industry: Industrially, N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide] is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science .
Mechanism of Action
The mechanism of action of N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide] involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- N,N’-(((((propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(diazene-2,1-diyl))bis(4,1-phenylene))diacetamide
- 4,4’-Propane-2,2-diylbis(2-aminophenol)
- 4,4’-(propane-2,2-diyl)bis(2,6-bis((dimethylamino)methyl)phenol)
Uniqueness: N,N’-propane-1,2-diylbis[2-(4-ethoxyphenyl)quinoline-4-carboxamide] stands out due to its specific combination of quinoline and carboxamide groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C39H36N4O4 |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C39H36N4O4/c1-4-46-28-18-14-26(15-19-28)36-22-32(30-10-6-8-12-34(30)42-36)38(44)40-24-25(3)41-39(45)33-23-37(43-35-13-9-7-11-31(33)35)27-16-20-29(21-17-27)47-5-2/h6-23,25H,4-5,24H2,1-3H3,(H,40,44)(H,41,45) |
InChI Key |
LKJHEEDIYCXHJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)OCC |
Origin of Product |
United States |
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